2-(5-Amino-1H-benzo[d][1,2,3]triazol-1-yl)propanoic acid 2-(5-Amino-1H-benzo[d][1,2,3]triazol-1-yl)propanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17430745
InChI: InChI=1S/C9H10N4O2/c1-5(9(14)15)13-8-3-2-6(10)4-7(8)11-12-13/h2-5H,10H2,1H3,(H,14,15)
SMILES:
Molecular Formula: C9H10N4O2
Molecular Weight: 206.20 g/mol

2-(5-Amino-1H-benzo[d][1,2,3]triazol-1-yl)propanoic acid

CAS No.:

Cat. No.: VC17430745

Molecular Formula: C9H10N4O2

Molecular Weight: 206.20 g/mol

* For research use only. Not for human or veterinary use.

2-(5-Amino-1H-benzo[d][1,2,3]triazol-1-yl)propanoic acid -

Specification

Molecular Formula C9H10N4O2
Molecular Weight 206.20 g/mol
IUPAC Name 2-(5-aminobenzotriazol-1-yl)propanoic acid
Standard InChI InChI=1S/C9H10N4O2/c1-5(9(14)15)13-8-3-2-6(10)4-7(8)11-12-13/h2-5H,10H2,1H3,(H,14,15)
Standard InChI Key AERVLRWNBGHLAW-UHFFFAOYSA-N
Canonical SMILES CC(C(=O)O)N1C2=C(C=C(C=C2)N)N=N1

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure comprises a benzo[d] triazole system substituted at the 1-position with a propanoic acid group and at the 5-position with an amino group. The triazole ring, a five-membered aromatic system with three nitrogen atoms, contributes to planar rigidity, while the propanoic acid side chain introduces conformational flexibility. This hybrid structure facilitates interactions with biological targets and participation in supramolecular assemblies .

Electronic Configuration

The electron-rich triazole ring exhibits resonance stabilization, with the amino group at the 5-position acting as an electron donor. This delocalization enhances stability and influences photophysical properties, as observed in benzotriazole-derived fluorophores . The carboxylic acid group (pKa4.7\text{p}K_a \approx 4.7) confers pH-dependent solubility, enabling tailored solubility profiles for drug delivery systems .

Reactivity and Functionalization

The compound undergoes reactions at three primary sites:

  • Carboxylic Acid Group: Participates in esterification, amidation, and salt formation. For example, methyl ester derivatives are intermediates in peptide synthesis .

  • Amino Group: Engages in acylation, alkylation, and Schiff base formation. Acylation with pivaloyl chloride yields derivatives with enhanced lipophilicity .

  • Triazole Ring: Supports electrophilic substitution at the 4- and 6-positions. Halogenation (e.g., bromination) and Suzuki-Miyaura cross-coupling enable side-chain diversification .

Table 1: Key Reactivity Pathways

Reaction TypeReagents/ConditionsProducts/Applications
EsterificationMethanol, H2SO4H_2SO_4Methyl ester for peptide synthesis
AcylationAcetic anhydride, DMAPN-acetyl derivatives
Suzuki-Miyaura CouplingAryl boronic acids, Pd catalystConjugated fluorophores

Synthesis and Optimization

Nucleophilic Aromatic Substitution

A common route involves reacting L-3-aminoalanine with ortho-fluoronitrobenzenes. Tin(II) chloride-mediated reduction of nitro intermediates yields 1,2-aryldiamines, which undergo diazotization and cyclization to form the triazole ring .

Example Synthesis:

  • Step 1: Methyl (2S)-3-amino-2-[(benzyloxycarbonyl)amino]propanoate reacts with 2-fluoro-4,5-dichloro-1-nitrobenzene in acetonitrile to form a nitroaryl intermediate .

  • Step 2: Reduction with tin(II) chloride dihydrate produces a 1,2-diamine, which cyclizes using polymer-supported nitrite to yield the benzotriazole core .

  • Step 3: Acidic hydrolysis removes protecting groups, affording the free amino acid .

Table 2: Synthetic Yields for Representative Derivatives

DerivativeYield (%)Conditions
6′-Methoxy analogue82Reflux, 20 h
4′,5′-Dichloro analogue57Room temperature, 48 h

Pharmacological Applications

Antiviral Activity

Benzotriazole derivatives exhibit broad-spectrum antiviral properties. For instance, 2-(1H-benzo[d][1, triazol-1-yl)acetamide (MIC = 13 µM) inhibits Coxsackievirus B5 by targeting RNA polymerase . While direct data on 2-(5-amino-1H-benzo[d][1, triazol-1-yl)propanoic acid is limited, structural analogs suggest similar mechanisms, such as viral entry blockade and replication interference .

Comparison with Related Benzotriazole Derivatives

Table 3: Structural and Functional Comparison

CompoundKey FeaturesBiological Activity
5-Amino-1H-benzotriazoleNo carboxylic acid side chainAntimicrobial (MIC = 8 µM)
2-(4-Amino-1H-triazol-1-yl)propanoic acidSmaller triazole coreFluorescent probe
6-MethoxybenzotriazoleMethoxy substituentAnti-inflammatory

Future Perspectives

Further research should explore:

  • Structure-Activity Relationships (SAR): Systematic modification of the propanoic acid chain and triazole substituents to optimize pharmacokinetics .

  • Targeted Drug Delivery: Conjugation with nanoparticles or antibodies to enhance bioavailability .

  • Photophysical Applications: Development of pH-sensitive fluorescent tags for bioimaging .

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